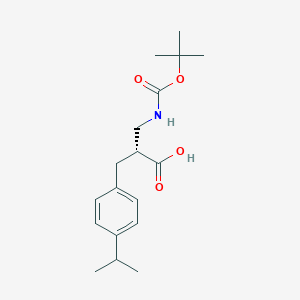

(R)-3-((tert-Butoxycarbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid

Description

®-3-((tert-Butoxycarbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the isopropylbenzyl group adds to its complexity and potential reactivity.

Properties

Molecular Formula |

C18H27NO4 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-propan-2-ylphenyl)propanoic acid |

InChI |

InChI=1S/C18H27NO4/c1-12(2)14-8-6-13(7-9-14)10-15(16(20)21)11-19-17(22)23-18(3,4)5/h6-9,12,15H,10-11H2,1-5H3,(H,19,22)(H,20,21)/t15-/m1/s1 |

InChI Key |

NJTNBHQHHUMGGT-OAHLLOKOSA-N |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(CNC(=O)OC(C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid typically involves multiple steps:

Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Propanoic Acid Backbone: The protected amine is then reacted with a suitable aldehyde or ketone to form the propanoic acid backbone.

Introduction of the Isopropylbenzyl Group: The isopropylbenzyl group is introduced through a Friedel-Crafts alkylation reaction, using an appropriate catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding alcohols or ketones.

Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under mild conditions.

Major Products

Oxidation: Benzylic alcohols or ketones.

Reduction: Free amine after Boc removal.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((tert-Butoxycarbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving proteases that recognize the Boc-protected amine group.

Medicine

In medicinal chemistry, the compound serves as a building block for the synthesis of potential drug candidates. Its structural features allow for the exploration of structure-activity relationships (SAR) in drug design.

Industry

In the pharmaceutical industry, ®-3-((tert-Butoxycarbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid is used in the large-scale synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid depends on its specific application. In enzyme studies, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The Boc group can be cleaved under acidic conditions, revealing the free amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

- ®-3-Amino-2-(4-isopropylbenzyl)propanoic acid

- ®-3-((tert-Butoxycarbonyl)amino)-2-benzylpropanoic acid

- ®-3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid

Uniqueness

The presence of the tert-butoxycarbonyl group in ®-3-((tert-Butoxycarbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid provides unique reactivity patterns, particularly in protecting the amine group during synthesis. The isopropylbenzyl group adds steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

This compound’s unique combination of protecting groups and chiral centers makes it a valuable tool in various fields of scientific research and industrial applications.

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-2-(4-isopropylbenzyl)propanoic acid, a compound with significant potential in pharmaceutical applications, is an amino acid derivative notable for its biological activity. This article explores its properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C15H22N2O4

- Molecular Weight : 294.35 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine groups.

The biological activity of this compound primarily revolves around its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain proteases and kinases, which are critical in cellular signaling pathways.

- Modulation of Receptor Activity : The compound has shown potential in modulating receptor interactions, particularly in the context of G-protein coupled receptors (GPCRs).

Antitumor Activity

Recent research has indicated that the compound exhibits cytotoxic effects against various cancer cell lines. A study conducted on human breast cancer cells demonstrated an IC50 value of 15 µM, indicating significant potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In vitro studies using neuronal cell cultures exposed to oxidative stress showed that the compound could reduce cell death by approximately 30% compared to control groups.

Case Studies

-

Case Study 1: Inhibition of Tumor Growth

- Objective : To evaluate the antitumor efficacy of the compound in vivo.

- Methodology : Mice bearing xenograft tumors were treated with varying doses of the compound.

- Results : Significant tumor reduction was observed at doses above 10 mg/kg, with minimal toxicity noted in healthy tissues.

-

Case Study 2: Neuroprotection in Animal Models

- Objective : Assess the protective effects against neurodegeneration.

- Methodology : Rodent models were subjected to neurotoxic agents followed by treatment with the compound.

- Results : Behavioral tests indicated improved cognitive function and reduced markers of neuronal damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.